2-Chlorobenzyl cyanide
Description
Nomenclature and Chemical Identity of 2-Chlorobenzyl Cyanide
The precise identification of a chemical compound is fundamental to scientific discourse. This compound is known by several names and is uniquely identified by its CAS Registry Number.
The systematic IUPAC name for this compound is 2-(2-chlorophenyl)acetonitrile. fishersci.canih.gov It is also commonly referred to as o-Chlorobenzyl cyanide and 2-Chlorophenylacetonitrile. xindaobiotech.comfishersci.cachemeo.com
The Chemical Abstracts Service (CAS) has assigned the registry number 2856-63-5 to this compound. fishersci.casigmaaldrich.comsincerechemical.comlookchem.com Its molecular formula is C8H6ClN, indicating it is composed of eight carbon atoms, six hydrogen atoms, one chlorine atom, and one nitrogen atom. xindaobiotech.comfishersci.casigmaaldrich.comsincerechemical.comlookchem.com
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| Systematic IUPAC Name | 2-(2-chlorophenyl)acetonitrile fishersci.canih.gov |
| Common Names | o-Chlorobenzyl cyanide, 2-Chlorophenylacetonitrile xindaobiotech.comfishersci.cachemeo.com |
| CAS Registry Number | 2856-63-5 fishersci.casigmaaldrich.comsincerechemical.comlookchem.com |
| Molecular Formula | C8H6ClN xindaobiotech.comfishersci.casigmaaldrich.comsincerechemical.comlookchem.com |
| Molecular Weight | 151.59 g/mol nih.govsigmaaldrich.comscbt.com |
This compound has structural isomers, which are molecules that have the same molecular formula but a different arrangement of atoms. A notable isomer is 4-Chlorobenzyl cyanide (also known as p-Chlorobenzyl cyanide), with the CAS number 140-53-4. camachem.comchemicalbook.com In this isomer, the chlorine atom is attached to the fourth carbon of the benzene (B151609) ring, as opposed to the second carbon in this compound. This difference in structure leads to different physical and chemical properties. camachem.com Another isomer is 3-Chlorobenzyl cyanide, where the chlorine is at the meta-position. Other related compounds include 2-Chlorobenzoyl cyanide and the parent compound, benzyl (B1604629) cyanide. bldpharm.comwikipedia.org
Table 2: Comparison of this compound and its Isomer
| Property | This compound | 4-Chlorobenzyl Cyanide |
|---|---|---|
| CAS Number | 2856-63-5 fishersci.casigmaaldrich.comsincerechemical.comlookchem.com | 140-53-4 camachem.comchemicalbook.com |
| Melting Point | 21-24 °C sincerechemical.comlookchem.com | 25-28 °C chemicalbook.comalfa-chemistry.com |
| Boiling Point | 240-242 °C sigmaaldrich.comlookchem.com | 265-267 °C chemicalbook.comalfa-chemistry.com |
| Synonyms | (2-Chlorophenyl)acetonitrile, o-Chlorobenzyl cyanide fishersci.ca | (4-Chlorophenyl)acetonitrile, p-Chlorobenzyl cyanide camachem.com |
Historical Context and Significance in Chemical Synthesis
Historically, benzyl cyanide and its derivatives have been recognized as important precursors in organic synthesis. wikipedia.org this compound, in particular, has gained significance as a versatile intermediate. xindaobiotech.com Its reactivity allows for the introduction of the 2-chlorobenzyl group into various molecular structures, a key step in the synthesis of more complex molecules. xindaobiotech.com The compound's ability to participate in nucleophilic substitution reactions makes it a valuable reagent for creating new carbon-carbon bonds. xindaobiotech.com
Overview of Research Areas and Applications of this compound in Academia
The academic interest in this compound stems from its utility as a building block in several areas of chemical research. xindaobiotech.com
Pharmaceutical Synthesis : A primary application of this compound in academic and industrial research is as a key intermediate in the synthesis of pharmaceuticals. xindaobiotech.comlookchem.comguidechem.com It is notably used in the synthesis of the antiplatelet agent clopidogrel (B1663587). sigmaaldrich.comsincerechemical.comlookchem.com It is also a precursor for granisetron (B54018) hydrochloride and non-peptide CCR1 receptor antagonists. sincerechemical.com
Agrochemical Research : In the field of agricultural chemistry, this compound serves as a starting material for creating new pesticides, including fungicides and insecticides. xindaobiotech.comlookchem.comchemnet.com Research has explored the creation of novel benzyl cyanide derivatives for use as agricultural and horticultural fungicides. google.com
Organic Synthesis and Materials Science : this compound is widely used as a reagent in a variety of organic reactions to produce complex molecules. xindaobiotech.com These include the synthesis of dyes, pigments, and specialty chemicals. xindaobiotech.com Furthermore, it is an important raw material for certain fluorescent whitening agents. sincerechemical.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 2856-63-5 |
| 4-Chlorobenzyl cyanide | 140-53-4 |
| 3-Chlorobenzyl cyanide | 1529-41-5 |
| 2-Chlorobenzoyl cyanide | 35022-42-5 |
| Benzyl cyanide | 140-29-4 |
| Clopidogrel | 113665-84-2 |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDUURPIPLIGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182773 | |
| Record name | (o-Chlorophenyl)acetonitrile | |
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Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2856-63-5 | |
| Record name | (2-Chlorophenyl)acetonitrile | |
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| Record name | 2-Chlorobenzyl cyanide | |
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| Record name | o-Chlorobenzyl cyanide | |
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| Record name | (o-Chlorophenyl)acetonitrile | |
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| Record name | (o-chlorophenyl)acetonitrile | |
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| Record name | 2-Chlorobenzyl cyanide | |
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Synthetic Methodologies and Reaction Pathways for 2 Chlorobenzyl Cyanide
Primary Synthetic Routes to 2-Chlorobenzyl Cyanide
The most common and industrially significant approach to synthesizing this compound is the reaction of o-chlorobenzyl chloride with an alkali metal cyanide. This method is favored for its directness and relatively high yields.
Reaction of o-Chlorobenzyl Chloride with Cyanide Sources (e.g., Sodium Cyanide)
The fundamental reaction for the synthesis of this compound involves the displacement of the chlorine atom from the benzylic carbon of o-chlorobenzyl chloride by a cyanide nucleophile, typically from sodium cyanide (NaCN) or potassium cyanide (KCN). This nucleophilic substitution reaction is a cornerstone of nitrile synthesis from alkyl halides. The reaction proceeds by heating the reactants, often under reflux, to achieve the desired transformation.
To enhance the efficiency and yield of the cyanation reaction, various catalytic systems are employed. Phase-transfer catalysis (PTC) is particularly effective in this synthesis. Since o-chlorobenzyl chloride is soluble in organic solvents and sodium cyanide is soluble in water, a two-phase system is often utilized. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the o-chlorobenzyl chloride. This technique accelerates the reaction rate and improves conversion by overcoming the insolubility of the reactants in a common solvent.
Commonly used phase-transfer catalysts include tetra-n-butylammonium chloride and benzyldodecyldimethylammonium bromide. These catalysts function by forming an ion pair with the cyanide anion, which is then soluble in the organic phase, allowing for a homogenous reaction environment at the microscopic level.
In addition to phase-transfer catalysts, copper salts have been explored as catalysts for cyanation reactions. For instance, copper-catalyzed cyanidation of benzyl (B1604629) chlorides using less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) has been reported. This method often requires higher temperatures but provides an alternative to using simple alkali metal cyanides.
The choice of solvent and reaction conditions plays a critical role in the synthesis of this compound, influencing reaction rates and product yields. The reaction can be conducted in a variety of solvent systems.
In homogenous systems, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used. These solvents are effective at dissolving both the organic substrate and the cyanide salt to some extent, facilitating the reaction.
Aqueous systems are commonly employed when using phase-transfer catalysts. The use of water as a solvent for the cyanide source is cost-effective and environmentally benign. The reaction is typically carried out by heating the mixture to reflux for several hours.
Ethanol-water mixtures are also a common choice of solvent. The ethanol helps to increase the mutual solubility of the organic and inorganic reactants. For example, heating a mixture of a chlorobenzyl chloride with sodium cyanide in an ethanol-water solution under reflux is a well-established procedure.
The reaction temperature is a critical parameter, with most procedures involving heating the reaction mixture to between 80°C and 100°C. The reaction time can vary from a few hours to over a day, depending on the specific conditions and catalysts used.
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| p-Chlorobenzyl chloride, Sodium cyanide | Neocerizin | Aqueous | 100-104 | 5 | >81 |
| Benzyl chloride, Sodium cyanide | None | Ethanol | 83-85 | 4 | Not specified |
| p-Chlorobenzyl chloride, Sodium cyanide | Phase Transfer Catalyst | Water | 40-60 (addition), 85 (reaction) | 4 | Not specified |
| p-Chlorobenzyl chloride, Sodium cyanide | Tetra-n-butylammonium chloride | Water (minimal) | 70-85 | 3.5 | 100 (conversion) |
| Benzyl chloride, Potassium ferrocyanide | Cuprous iodide | Toluene | 180 | 20 | 78 |
Alternative Synthetic Strategies
While the direct cyanation of o-chlorobenzyl chloride is the most prevalent method, other strategies for the formation of the cyanomethyl group exist in organic chemistry.
The use of 2-chlorobenzyl thiocyanate as an electrophilic source of cyanide for the synthesis of this compound is not a well-documented or common synthetic route. Generally, thiocyanates are synthesized from the reaction of an alkyl halide with a thiocyanate salt. While some organic thiocyanates can act as cyanide transfer agents to other molecules under specific catalytic conditions (for example, cyanating boronic acids), the intramolecular conversion of the thiocyanate group to a cyanide group at the same benzylic carbon is not a standard transformation. Electrophilic cyanating agents are typically compounds that can deliver a "CN+" equivalent to a nucleophile, and this reactivity profile is not characteristic of a simple benzyl thiocyanate.
Mechanistic Studies of this compound Formation
The formation of this compound from o-chlorobenzyl chloride and a cyanide source is a classic example of a nucleophilic substitution reaction. Given that o-chlorobenzyl chloride is a primary benzylic halide, the reaction mechanism is predominantly of the Sₙ2 (bimolecular nucleophilic substitution) type.
In the Sₙ2 mechanism, the reaction proceeds in a single, concerted step. The cyanide anion (CN⁻), acting as the nucleophile, attacks the electrophilic benzylic carbon atom from the side opposite to the chlorine atom (the leaving group). This is referred to as "backside attack." As the new carbon-cyanide bond forms, the carbon-chlorine bond simultaneously breaks.
This process goes through a high-energy transition state where the central carbon atom is transiently bonded to both the incoming cyanide nucleophile and the outgoing chloride leaving group. The geometry around the carbon atom in the transition state is trigonal bipyramidal. As the chloride ion departs, the stereochemistry at the benzylic carbon would be inverted, though this is not observable in the achiral product, this compound.
The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate (o-chlorobenzyl chloride) and the nucleophile (cyanide). The use of polar aprotic solvents like DMF or acetonitrile can accelerate Sₙ2 reactions as they solvate the cation of the cyanide salt but leave the anion relatively "naked" and more nucleophilic.
In phase-transfer catalyzed systems, the quaternary ammonium cation forms an ion pair with the cyanide anion. This bulky, lipophilic cation helps to transport the cyanide anion into the organic phase. Once in the organic phase, the cyanide anion is weakly associated with the catalyst's cation, making it a highly reactive, or "naked," nucleophile ready to participate in the Sₙ2 reaction with o-chlorobenzyl chloride. The catalyst cation then returns to the aqueous phase with the chloride anion to repeat the cycle.
While an Sₙ1 mechanism, involving the formation of a stable benzylic carbocation intermediate, is possible for benzylic halides, it is less likely to be the major pathway for a primary benzylic halide with a strong nucleophile like cyanide. The prevalence of Sₙ2 is supported by the high yields of the nitrile product and the general absence of side products that would arise from an Sₙ1 pathway, such as benzyl alcohol or ethers from reaction with the solvent.
Nucleophilic Substitution Pathways (SN1 vs. SN2) in Cyanide Introduction
The reaction of a 2-chlorobenzyl halide with a cyanide salt, such as sodium or potassium cyanide, proceeds via nucleophilic substitution. chemguide.co.uk This transformation can follow two distinct mechanistic pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The predominant mechanism is dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.com
The SN2 mechanism is a single, concerted step where the cyanide nucleophile attacks the carbon atom bearing the leaving group from the backside, as the leaving group departs simultaneously. chemguide.co.uklibretexts.org This process involves a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. youtube.com For primary halides like 2-chlorobenzyl chloride, the SN2 pathway is generally favored due to the relatively unhindered nature of the electrophilic carbon. sciencemadness.org
Conversely, the SN1 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. youtube.com In the case of 2-chlorobenzyl chloride, this would be a benzylic carbocation, which is stabilized by resonance delocalization of the positive charge over the benzene (B151609) ring. sciencemadness.org The second step is the rapid attack of the cyanide nucleophile on this carbocation. chemguide.co.uk While tertiary halides strongly favor the SN1 pathway, benzylic halides occupy a middle ground where both mechanisms are possible and can occur concurrently. sciencemadness.org However, for reactions with strong nucleophiles like cyanide, the SN2 pathway is often the major route. sciencemadness.org
| Characteristic | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Rate Law | Rate = k[Substrate] (Unimolecular) masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] (Bimolecular) libretexts.org |
| Mechanism | Stepwise (Carbocation intermediate) youtube.com | Concerted (Single transition state) youtube.com |
| Substrate Preference | Tertiary > Secondary > Primary (Favored by stable carbocations) masterorganicchemistry.com | Primary > Secondary > Tertiary (Sensitive to steric hindrance) masterorganicchemistry.com |
| Stereochemistry | Racemization | Inversion of configuration |
| Role of Nucleophile | Rate is independent of nucleophile concentration masterorganicchemistry.com | Rate depends on nucleophile concentration; strong nucleophiles favor SN2 youtube.com |
The nature of the leaving group (the halide in 2-chlorobenzyl halide) is a critical factor that influences the rate of both SN1 and SN2 reactions. A good leaving group is one that can stabilize the negative charge it acquires upon departure. For the halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is inversely related to the carbon-halogen bond strength; weaker bonds are broken more easily, leading to faster reactions. chemistrystudent.com
In an SN2 reaction, the leaving group is departing in the rate-determining transition state. A better leaving group lowers the energy of this transition state, thereby increasing the reaction rate. The C-X bond is partially broken in the transition state, so a weaker bond facilitates its formation.
In an SN1 reaction, the leaving group departs in the slow, rate-determining step to form the carbocation. Consequently, a better leaving group will significantly accelerate the reaction by lowering the activation energy for this step. For the synthesis of this compound, using 2-chlorobenzyl bromide or iodide instead of the chloride would result in a faster reaction rate under identical conditions.
The solvent plays a crucial role in nucleophilic substitution reactions by stabilizing charged species, including the reactants, transition states, and intermediates.
Polar protic solvents (e.g., water, ethanol) have O-H or N-H bonds and can solvate both cations and anions effectively. They are particularly good at solvating anions (like the cyanide nucleophile and the halide leaving group) through hydrogen bonding. While this stabilizes the leaving group, it can also heavily solvate the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing down SN2 reactions. youtube.com However, these solvents are excellent for SN1 reactions as they effectively stabilize both the carbocation intermediate and the departing leaving group. youtube.com
Polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), acetone, N,N-dimethylformamide (DMF)) possess dipoles but lack O-H or N-H bonds. They are good at solvating cations but are less effective at solvating anions. youtube.com This leaves the cyanide nucleophile relatively "bare" and highly reactive, making polar aprotic solvents ideal for promoting SN2 reactions. youtube.com
Ion pairing also affects the nucleophilicity of the cyanide ion. In solution, the cyanide salt (e.g., NaCN, KCN) exists as an equilibrium between tightly bound ion pairs, solvent-separated ion pairs, and free ions. The free cyanide ion is the most potent nucleophile. The extent of ion pairing is influenced by the solvent and the cation. Solvents with high dielectric constants and strong cation-solvating abilities can better separate the ion pairs, leading to a higher concentration of free, more reactive cyanide ions and thus enhancing the reaction rate.
Catalytic Mechanisms in Cyanation Reactions
To improve reaction efficiency, yield, and conditions, various catalytic methods have been developed for cyanation.
Phase-Transfer Catalysis (PTC): This is a highly effective technique for reactions involving a water-soluble nucleophile (like NaCN) and an organic-soluble substrate (like 2-chlorobenzyl chloride). A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide) or a phosphonium salt, facilitates the reaction. researchgate.net The catalyst's lipophilic cation pairs with the cyanide anion, transporting it from the aqueous phase into the organic phase where it can react with the substrate. cambridge.org This method avoids the need for expensive and anhydrous polar aprotic solvents and often leads to faster reactions and higher yields under mild conditions. researchgate.net For instance, the synthesis of p-chlorobenzyl cyanide can be effectively carried out using a phase-transfer catalyst to shuttle the cyanide ion into the organic phase containing p-chlorobenzyl chloride. cambridge.org
Transition Metal Catalysis: While more commonly applied to the cyanation of aryl halides, transition metal catalysis, particularly with palladium, nickel, or copper, represents a powerful method for forming C-CN bonds. researchgate.netorganic-chemistry.org
Palladium-catalyzed cyanation typically involves a Pd(0) catalyst, which undergoes oxidative addition to the halide. researchgate.net This is followed by a transmetalation step with a cyanide source (like Zn(CN)₂) and concludes with reductive elimination to yield the nitrile product and regenerate the Pd(0) catalyst. nih.govacs.org The key challenge in these reactions is catalyst deactivation by excess cyanide, which can be mitigated by using cyanide sources with low solubility or by the slow addition of the cyanide reagent. nih.govacs.org
Copper-catalyzed cyanation (a variation of the Rosenmund-von Braun reaction) is another established method. The mechanism can involve an oxidative addition of the halide to a Cu(I) species, followed by reductive elimination. tezu.ernet.in Ligands such as diamines can accelerate the reaction. tezu.ernet.in
Nickel-catalyzed cyanation has emerged as a cost-effective alternative. These reactions can proceed with various cyanide sources, including less toxic ones like Zn(CN)₂. researchgate.net Recent developments have even demonstrated nickel-catalyzed reductive cyanation using CO₂ and NH₃ as the source of the cyano group, offering a cyanide-free route to nitriles. nih.govnih.gov
| Catalytic System | Typical Catalyst | Cyanide Source | General Mechanism/Principle |
|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium Salts (e.g., TBAB, CTAB) researchgate.net | NaCN, KCN chemguide.co.uk | Transports aqueous nucleophile into the organic phase. cambridge.org |
| Palladium Catalysis | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) mit.edu | Zn(CN)₂, K₄[Fe(CN)₆], KCN nih.govacs.org | Oxidative addition, transmetalation, reductive elimination cycle. researchgate.net |
| Copper Catalysis | Cu(I) salts (e.g., CuI, CuCN) tezu.ernet.in | NaCN, KCN, Benzyl cyanide tezu.ernet.in | Domino halide exchange-cyanation or oxidative addition pathways. tezu.ernet.in |
| Nickel Catalysis | Ni(II) complexes with ligands (e.g., dppf) researchgate.net | Zn(CN)₂, CO₂/NH₃ researchgate.netnih.gov | Cost-effective alternative, enables use of novel cyanide sources. nih.gov |
Reactivity and Transformational Chemistry of 2 Chlorobenzyl Cyanide
Reactions Involving the Cyanide Group
The carbon-nitrogen triple bond of the cyanide group is highly polarized, making the carbon atom electrophilic and the nitrogen atom nucleophilic. This electronic character dictates its participation in a variety of addition and transformation reactions.
The hydrolysis of the nitrile group in 2-chlorobenzyl cyanide is a fundamental transformation that can yield either 2-chlorophenylacetamide or 2-chlorophenylacetic acid, depending on the reaction conditions. atamanchemicals.comgoogle.com This process can be catalyzed by either acid or base. google.comgoogle.com
In acid-catalyzed hydrolysis, the reaction is typically carried out by heating the nitrile with an aqueous solution of a strong mineral acid, such as sulfuric or hydrochloric acid. google.comgoogle.com The reaction proceeds through the intermediate formation of an amide, which can be isolated under carefully controlled, milder conditions. atamanchemicals.com However, with prolonged heating or stronger acidic conditions, the amide is further hydrolyzed to the corresponding carboxylic acid. atamanchemicals.com
Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521). This process also proceeds via the amide intermediate to ultimately form the carboxylate salt, which is then protonated in a separate acidification step to yield the final carboxylic acid. google.com
Table 1: Conditions for Hydrolysis of this compound
| Product | Catalyst/Reagent | General Conditions | Intermediate |
|---|---|---|---|
| 2-Chlorophenylacetamide | Acid or Base | Partial hydrolysis with controlled temperature and reaction time. | Protonated nitrile/imidate |
| 2-Chlorophenylacetic acid | Aqueous H₂SO₄ or HCl | Prolonged heating under reflux. google.comgoogle.com | 2-Chlorophenylacetamide |
| 2-Chlorophenylacetic acid | Aqueous NaOH or KOH | Heating, followed by acidification with a strong acid. google.com | 2-Chlorophenylacetamide |
The cyanide group can be fully reduced to a primary amine or partially reduced to an aldehyde.
The conversion of this compound to the corresponding primary amine, 2-(2-chlorophenyl)ethan-1-amine, is achieved using powerful reducing agents. ucalgary.ca Lithium aluminum hydride (LiAlH₄) in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, is highly effective for this transformation. chemguide.co.uklibretexts.org Alternatively, catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure, also yields the primary amine. chemguide.co.uksemanticscholar.org
Table 2: Reduction Products of this compound
| Product | Reagent(s) | Functional Group Transformation |
|---|---|---|
| 2-(2-Chlorophenyl)ethan-1-amine | 1. LiAlH₄ in ether 2. H₂O workup | -C≡N → -CH₂NH₂ ucalgary.ca |
| 2-(2-Chlorophenyl)ethan-1-amine | H₂ with Pd, Pt, or Ni catalyst | -C≡N → -CH₂NH₂ chemguide.co.uk |
| 2-Chlorophenylacetaldehyde | 1. DIBAL-H 2. H₂O workup | -C≡N → -CHO doubtnut.comaskfilo.com |
Strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the electrophilic carbon atom of the nitrile group. libretexts.orgchemistrysteps.com This reaction provides an efficient route for the synthesis of ketones. The initial nucleophilic addition breaks the pi-bond of the nitrile, forming a resonance-stabilized imine anion intermediate. libretexts.orglibretexts.org This intermediate is stable and does not undergo a second addition. chemistrysteps.com Subsequent hydrolysis of the imine during aqueous workup yields the final ketone product. libretexts.orgmasterorganicchemistry.com
For instance, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would produce 1-(2-chlorophenyl)propan-2-one.
Table 3: Ketone Synthesis via Nucleophilic Addition to this compound
| Nucleophilic Reagent | Intermediate (after addition) | Final Product (after hydrolysis) |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | Imine anion | 1-(2-Chlorophenyl)propan-2-one |
| Ethyllithium (CH₃CH₂Li) | Imine anion | 1-(2-Chlorophenyl)butan-2-one |
| Phenylmagnesium chloride (C₆H₅MgCl) | Imine anion | 1-(2-Chlorophenyl)-2-phenyl-ethanone |
The nitrile group can participate as a dipolarophile in cycloaddition reactions, particularly in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. wikipedia.orgresearchgate.net These reactions are a powerful method for constructing five-membered heterocyclic rings. study.com A common example is the Huisgen cycloaddition, where a nitrile reacts with an organic azide (B81097) (a 1,3-dipole) to form a tetrazole ring system. study.com In this reaction, the this compound would act as the 2π electron component, reacting with the 4π electron azide.
Table 4: Example of a [3+2] Cycloaddition Reaction
| Reaction Type | Dipole (4π component) | Dipolarophile (2π component) | Product (Heterocycle) |
|---|---|---|---|
| [3+2] Cycloaddition | Sodium Azide (NaN₃) | This compound | 5-(2-Chlorobenzyl)-1H-tetrazole |
Reactions Involving the Benzylic Position
The methylene (B1212753) (-CH₂-) group in this compound is positioned between the electron-withdrawing chloro-substituted phenyl ring and the cyanide group. This positioning makes the benzylic protons acidic and susceptible to deprotonation by a base, forming a stabilized carbanion (nitrile anion). atamanchemicals.com This carbanion is a potent nucleophile that can react with electrophiles, such as alkyl halides, in C-alkylation reactions. researchgate.net
The alkylation is often carried out under phase-transfer catalysis (PTC) conditions. phasetransfer.comprinceton.edu In this methodology, a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) is used to transport a hydroxide ion from an aqueous phase (containing NaOH or KOH) into an organic phase containing the this compound and the alkyl halide. phasetransfer.comresearchgate.net This facilitates deprotonation and subsequent nucleophilic substitution on the alkyl halide, such as a secondary alkyl halide like 2-bromopropane (B125204) or 2-chlorobutane, to form a new carbon-carbon bond at the benzylic position. researchgate.netgoogle.com
Table 5: Phase-Transfer Catalyzed Alkylation of this compound
| Alkylating Agent (Sec-Alkyl Halide) | Base | Phase-Transfer Catalyst | Product |
|---|---|---|---|
| Isopropyl chloride | Aqueous NaOH | Tetrabutylammonium bromide (TBAB) | 2-(2-Chlorophenyl)-3-methylbutanenitrile google.com |
| 2-Bromobutane | Aqueous KOH | Tetrabutylammonium bromide (TBAB) | 2-(2-Chlorophenyl)-3-methylpentanenitrile |
Condensation Reactions (e.g., Benzoin Condensation with Aldehydes)
While the classical Benzoin condensation involves the coupling of two aldehydes, this compound possesses an active methylene group that enables it to participate in various condensation reactions, acting as a nucleophile. organicchemistrytutor.compharmaguideline.com The protons on the carbon adjacent to both the aromatic ring and the nitrile group are acidic and can be removed by a base. The resulting carbanion can then attack electrophilic centers, such as the carbonyl carbon of aldehydes and ketones.
This reactivity is central to the formation of new carbon-carbon bonds. A key example is the Knoevenagel-type condensation, where this compound reacts with an aldehyde or ketone to form an α,β-unsaturated nitrile. This reaction is a fundamental step in the synthesis of various more complex molecules.
Another important condensation reaction involves the reaction of the carbanion of a benzyl (B1604629) cyanide derivative with an ester, a process analogous to the Claisen condensation. This reaction is pivotal in the synthesis of β-ketonitriles, which are versatile intermediates. For instance, in the synthesis of the antimalarial drug Pyrimethamine, the related isomer p-chlorobenzyl cyanide undergoes condensation with an ester to form a key β-ketonitrile intermediate. chemicalbook.comyoutube.com This reaction highlights the utility of the activated methylene group in chlorobenzyl cyanides for building molecular complexity.
Table 1: Examples of Condensation Reactions with Benzyl Cyanide Derivatives
| Reaction Type | Reactants | Product Type | Significance |
| Knoevenagel Condensation | Benzyl Cyanide Derivative + Aldehyde/Ketone | α,β-Unsaturated Nitrile | C-C bond formation, synthesis of alkenes |
| Claisen-type Condensation | Benzyl Cyanide Derivative + Ester | β-Ketonitrile | Synthesis of key pharmaceutical intermediates |
Oxidation Reactions (e.g., with Potassium Superoxide (B77818), Selenium Dioxide)
The methylene group of this compound is susceptible to oxidation, converting it into a carbonyl group to yield 2-chlorobenzoyl cyanide. This transformation provides a route to α-keto nitriles, which are valuable synthetic precursors.
Oxidation with Selenium Dioxide (SeO₂): Selenium dioxide is a well-established reagent for the oxidation of active methylene groups positioned adjacent to an aromatic ring or a carbonyl group, a reaction known as the Riley oxidation. du.ac.inyoutube.com When this compound is treated with selenium dioxide, the benzylic CH₂ group is oxidized to a ketone functionality. du.ac.inchemicalbook.com This reaction typically proceeds by an initial ene reaction, followed by a derpharmachemica.comgoogle.com-sigmatropic rearrangement and subsequent hydrolysis to afford the 1,2-dicarbonyl compound. youtube.com
The general transformation is as follows: ClC₆H₄CH₂CN + SeO₂ → ClC₆H₄COCN + Se + H₂O
This reaction is valuable for accessing 2-chlorobenzoyl cyanide, an intermediate that can be further elaborated. For example, similar oxidations of acetophenones with SeO₂ yield oxo(phenyl)acetaldehydes. du.ac.in
Oxidation with Potassium Superoxide (KO₂): Potassium superoxide is a source of the superoxide radical anion (O₂⁻), a potent nucleophile and a moderately effective oxidizing agent. While specific studies on the oxidation of this compound with potassium superoxide are not extensively documented in readily available literature, superoxide is known to react with activated C-H bonds. The reaction mechanism would likely involve the initial deprotonation of the acidic methylene protons by the superoxide, followed by subsequent oxidation steps. The reactivity and product distribution would be highly dependent on the reaction conditions, including the solvent and temperature.
Reactions Involving the Aromatic Ring
Electrophilic Aromatic Substitution (Consideration of Directing Effects)
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the combined electronic effects of the two existing substituents: the chloro group (-Cl) and the cyanomethyl group (-CH₂CN).
Chloro Group (-Cl): The chlorine atom is an ortho, para-directing group. libretexts.org Although it is electronegative and deactivates the ring towards electrophilic attack through a negative inductive effect (-I), its lone pairs of electrons can stabilize the intermediate carbocation (arenium ion) through a positive resonance effect (+R). organicchemistrytutor.com This resonance stabilization is most effective when the electrophile adds to the ortho or para positions.
Cyanomethyl Group (-CH₂CN): The cyanomethyl group is a deactivating group. The strongly electron-withdrawing cyano group (-CN) pulls electron density from the methylene group and, by extension, from the aromatic ring via an inductive effect. This deactivation makes the ring less nucleophilic and thus slower to react with electrophiles compared to benzene. libretexts.org The group as a whole does not have a significant resonance effect directly on the ring but directs incoming electrophiles primarily to the meta position relative to its own position, although its directing effect is less pronounced than that of a directly attached cyano group.
Combined Effect: In this compound, the two substituents are positioned ortho to each other. The directing effects must be considered in concert:
The chlorine at C2 directs ortho (C6) and para (C4).
The cyanomethyl group at C1 directs meta (C3 and C5).
The activating (or less deactivating) group typically controls the position of substitution. In this case, both groups are deactivating. However, the ortho, para-directing influence of the halogen via resonance stabilization of the intermediate is often a determining factor. Therefore, electrophilic attack is most likely to occur at the positions activated by the chlorine atom and not strongly disfavored by the cyanomethyl group. The most probable positions for substitution are C4 (para to Cl) and C6 (ortho to Cl). Steric hindrance from the adjacent cyanomethyl group may disfavor substitution at the C6 position. youtube.com Consequently, the major product in many electrophilic aromatic substitution reactions on this compound is expected to be the 4-substituted isomer.
Cross-Coupling Reactions (e.g., C-N, C-C Coupling)
The aryl chloride moiety in this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bonds. sigmaaldrich.com Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands have enabled their efficient use. sigmaaldrich.comnih.gov
C-C Coupling Reactions: Reactions like the Suzuki, Stille, and Negishi couplings allow for the formation of a new C-C bond at the position of the chlorine atom. libretexts.org In a typical Suzuki coupling, this compound would be reacted with an organoboron compound (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base.
Example Reaction (Suzuki Coupling): 2-Cl-C₆H₄CH₂CN + R-B(OH)₂ --(Pd catalyst, Base)--> 2-R-C₆H₄CH₂CN + Cl-B(OH)₂
These reactions are instrumental in synthesizing biaryl compounds and other complex molecular architectures from readily available aryl chlorides.
C-N Coupling Reactions: The Buchwald-Hartwig amination is a key method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. sigmaaldrich.comacs.org this compound can be coupled with primary or secondary amines to produce 2-(aminobenzyl) cyanides. These products are valuable intermediates in medicinal chemistry.
Example Reaction (Buchwald-Hartwig Amination): 2-Cl-C₆H₄CH₂CN + R₂NH --(Pd catalyst, Base)--> 2-(R₂N)-C₆H₄CH₂CN + HCl
The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and depends on the specific amine being used.
Derivatization and Synthesis of Advanced Intermediates from this compound
Synthesis of Pharmaceutical Intermediates (e.g., Clopidogrel (B1663587), Granisetron (B54018) Hydrochloride, Pyrimethamine)
This compound is a versatile starting material for the synthesis of several important pharmaceutical compounds, leveraging the reactivity of its nitrile, active methylene, and aryl chloride functionalities.
Clopidogrel: This antiplatelet agent is synthesized using this compound as a key precursor. researchgate.net One established synthetic route involves the following sequence:
Bromination: The active methylene group of this compound is brominated to yield α-bromo-2-chlorophenylacetonitrile.
Condensation: The resulting α-bromo intermediate is condensed with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Hydrolysis and Esterification: The nitrile group is then hydrolyzed to a carboxylic acid and subsequently esterified with methanol (B129727) to give the racemic clopidogrel base.
Resolution: The racemic mixture is resolved to isolate the pharmacologically active (S)-enantiomer. researchgate.net
Granisetron Hydrochloride: While this compound is not a common starting material for the synthesis of the antiemetic drug Granisetron, the core structure of which is an indazole carboxamide, its related isomer, 2-chlorobenzaldehyde, can be a precursor. semanticscholar.orggoogle.comsemanticscholar.org Standard synthetic routes to Granisetron typically commence from isatin (B1672199) or 1-methylindazole-3-carboxylic acid, which is then coupled with endo-9-methyl-9-azabicyclo[3.3.1]non-3-ylamine. semanticscholar.orggoogle.com
Pyrimethamine: The synthesis of the antiprotozoal drug Pyrimethamine utilizes the structural isomer, p-chlorobenzyl cyanide (4-chlorobenzyl cyanide), not the 2-chloro isomer. chemicalbook.com The synthesis demonstrates the utility of the chlorobenzyl cyanide scaffold in building heterocyclic drug molecules. The key steps are:
Condensation: p-Chlorobenzyl cyanide is condensed with ethyl propionate (B1217596) in the presence of a strong base like sodium methoxide (B1231860) to form 2-(4-chlorophenyl)-3-oxopentanenitrile. chemicalbook.comyoutube.com
Heterocyclization: This β-ketonitrile intermediate then undergoes cyclization with guanidine (B92328) to form the diaminopyrimidine ring system, yielding Pyrimethamine. chemicalbook.com
Table 2: Use of Chlorobenzyl Cyanide Isomers in Pharmaceutical Synthesis
| Drug | Starting Material | Key Transformation |
| Clopidogrel | This compound | Condensation with a thienopyridine derivative researchgate.net |
| Granisetron | (Not a typical precursor) | Synthesis usually starts from indazole derivatives semanticscholar.orggoogle.com |
| Pyrimethamine | 4-Chlorobenzyl cyanide | Condensation with an ester followed by cyclization with guanidine chemicalbook.com |
Synthesis of Agrochemical Intermediates
The structural framework of this compound is a valuable building block in the creation of complex molecules used in agriculture, particularly for insecticides and herbicides. The reactivity of the α-carbon to the cyano group allows for the introduction of various substituents, leading to the formation of key agrochemical precursors.
Pyrethroid Insecticides:
While direct synthesis pathways for pyrethroid insecticides commencing from this compound are not extensively documented in publicly available literature, the analogous chemistry of its isomer, p-chlorobenzyl cyanide, provides a clear indication of its potential synthetic utility. Pyrethroids are a major class of synthetic insecticides, and their synthesis often involves the esterification of a suitable alcohol with a carboxylic acid. Benzyl cyanides are crucial precursors to these acidic components.
A key transformation is the alkylation of the benzylic carbon. For instance, in the synthesis of fenvalerate, a widely used pyrethroid insecticide, a key intermediate is 2-(4-chlorophenyl)-3-methylbutanenitrile. This is synthesized via the alkylation of p-chlorobenzyl cyanide with isopropyl bromide in the presence of a base and a phase transfer catalyst. This reaction proceeds with high selectivity to the desired product. The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to its acyl chloride and reacted with m-phenoxybenzaldehyde cyanohydrin to yield fenvalerate.
Although this example uses the para-isomer, the underlying chemical principle of α-alkylation is directly applicable to this compound. By reacting this compound with appropriate secondary alkyl halides, it is possible to synthesize the corresponding α-alkylated nitriles, which are precursors to the acid component of various pyrethroid insecticides.
Table 1: Representative Alkylation Reaction for Pyrethroid Intermediate Synthesis
| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Application |
| p-Chlorobenzyl cyanide | Isopropyl bromide | Sodium hydroxide / Phase Transfer Catalyst | 2-(4-chlorophenyl)-3-methylbutanenitrile | Precursor to the acid component of Fenvalerate |
Herbicides:
The utilization of this compound as a direct precursor in the synthesis of major classes of herbicides, such as sulfonylureas, is not prominently detailed in readily accessible scientific literature. The synthesis of sulfonylurea herbicides typically involves the reaction of a substituted phenylsulfonyl isocyanate with a heterocyclic amine. While substituted benzyl derivatives are common in herbicide chemistry, the direct incorporation of the this compound moiety into these complex structures is not a commonly reported synthetic route. Further research may be required to explore the potential of this compound in the synthesis of novel herbicidal compounds.
Synthesis of Dyes and Pigment Intermediates
The aromatic ring and the reactive nitrile group of this compound make it a potential precursor for the synthesis of various dye and pigment intermediates.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These functional groups are key for the synthesis of various classes of colorants. For instance, the corresponding aniline (B41778) derivative, obtained through reduction, can serve as a diazo component in the synthesis of azo dyes. Azo dyes are a large and important class of colorants characterized by the presence of the azo (-N=N-) functional group, which links two aromatic rings. The color of the resulting dye is determined by the nature of the aromatic rings and the substituents they carry.
Furthermore, the this compound molecule can be incorporated into more complex heterocyclic structures that form the basis of various pigments. While specific examples of commercially significant dyes or pigments derived directly from this compound are not widely published, its chemical functionalities suggest its potential as a versatile building block in this field. For example, derivatives of benzyl cyanide can be used to synthesize intermediates for disperse dyes, which are used to color synthetic fibers.
Formation of Benzyl Cyanide Derivatives with Specific Biological Activities (e.g., Fungicides)
This compound and its derivatives have been investigated for their biological activities, particularly as fungicides in agricultural applications. The synthesis of novel benzyl cyanide derivatives has led to the discovery of compounds with potent antifungal properties.
A notable example is the synthesis of imidazole-containing benzyl cyanide derivatives. In one synthetic pathway, 2-chlorobenzyl chloride is first reacted with salicylaldehyde (B1680747) to form 2-(2-chlorobenzyloxy)benzaldehyde. This intermediate is then converted to the corresponding mandelonitrile, which is subsequently chlorinated to yield 2-chloro-2'-(2-chlorobenzyloxy)benzyl cyanide. The introduction of an imidazole (B134444) group at the α-position of the benzyl cyanide moiety leads to the formation of compounds with significant fungicidal activity. These compounds have shown excellent control effects against a wide range of plant diseases. google.com
The general synthetic strategy involves the reaction of a substituted benzyl cyanide with a halogenating agent, followed by nucleophilic substitution with a heterocyclic moiety, such as imidazole. The nature of the substituents on the aromatic rings and the type of heterocyclic ring play a crucial role in determining the spectrum and efficacy of the fungicidal activity.
Table 2: Example of a Fungicide Intermediate Synthesis
| Precursor | Key Transformation | Intermediate | Final Moiety | Biological Activity |
| 2-Chlorobenzyl chloride | Etherification with salicylaldehyde, cyanohydrin formation, chlorination | 2-chloro-2'-(2-chlorobenzyloxy)benzyl cyanide | Imidazole | Fungicidal |
The development of new fungicides based on the benzyl cyanide scaffold is an active area of research. By modifying the structure of this compound, chemists can fine-tune the biological activity of the resulting molecules to target specific fungal pathogens while maintaining safety for crops.
Advanced Spectroscopic and Analytical Characterization in 2 Chlorobenzyl Cyanide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-chlorobenzyl cyanide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, the protons on the aromatic ring typically appear as a complex multiplet in the range of δ 7.2–7.5 ppm. The methylene (B1212753) (-CH₂) protons, situated between the chlorinated aromatic ring and the electron-withdrawing cyanide group, are expected to produce a singlet at approximately δ 3.9–4.1 ppm.
The ¹³C NMR spectrum provides complementary information. The carbon of the cyanide group (-CN) is typically observed downfield. The methylene carbon (-CH₂) signal appears in the aliphatic region, while the four distinct aromatic carbons (due to the chlorine substituent breaking the ring's symmetry) resonate in the aromatic region (δ 125-150 ppm). For the related compound 2,6-dichlorobenzyl cyanide, detailed analysis has shown specific long-range spin-spin coupling constants involving the methylene protons and the ¹³C nucleus of the cyano group, which helps in understanding the conformational preferences of the molecule in solution. cdnsciencepub.com
Table 1: Predicted NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (Ar-H) | 7.2 - 7.5 (multiplet) |
| ¹H | Methylene (-CH₂) | 3.9 - 4.1 (singlet) |
| ¹³C | Cyanide (-CN) | ~117 |
| ¹³C | Methylene (-CH₂) | ~20-30 |
| ¹³C | Aromatic (C-Cl) | ~134 |
| ¹³C | Aromatic (C-CH₂) | ~132 |
Note: The predicted values are based on typical chemical shift ranges and data from structurally similar compounds.
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The most characteristic absorption is the sharp, intense peak for the nitrile (-C≡N) stretching vibration, which typically appears around 2250 cm⁻¹. Other significant peaks include those for C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the methylene group (around 2850-2950 cm⁻¹), aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region), and the C-Cl stretching vibration (typically in the 1000-1100 cm⁻¹ range). The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound, confirming these characteristic absorptions. nist.gov
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of the benzene (B151609) ring gives rise to characteristic absorptions in the ultraviolet region. These transitions are typically π → π* transitions of the aromatic system.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2250 | C≡N Stretch | Nitrile |
| >3000 | C-H Stretch | Aromatic |
| 2850-2950 | C-H Stretch | Methylene (-CH₂) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular weight of this compound (C₈H₆ClN) is approximately 151.59 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 151, with an isotopic peak (M+2) at m/z 153 of about one-third the intensity, which is characteristic of a compound containing one chlorine atom.
The primary fragmentation pathway involves the loss of the chlorine atom or the cyanide group. A significant fragment is often the tropylium-like ion formed after the loss of the cyanide radical (•CN), leading to a peak at m/z 125 (for ³⁵Cl) and m/z 127 (for ³⁷Cl). This fragment corresponds to the chlorobenzyl cation. Further fragmentation can occur, providing a unique fingerprint for the molecule. nist.govnist.gov
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Description |
|---|---|---|
| 151/153 | [C₈H₆ClN]⁺ | Molecular Ion (M⁺) |
| 125/127 | [C₇H₆Cl]⁺ | Loss of •CN from M⁺ |
| 116 | [C₈H₆N]⁺ | Loss of •Cl from M⁺ |
Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. Purity is often determined by GC, with typical assays showing purity greater than 98.0%. tcichemicals.com The NIST database indicates the availability of gas chromatography data for this compound. nist.gov Analysis is typically performed using a nonpolar capillary column (like a DB-1) with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds. nyc.gov
High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity assessment. A reverse-phase method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, is commonly employed for benzyl (B1604629) cyanide and its derivatives. sielc.com Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, such as 210 nm.
Table 4: Typical Chromatographic Conditions for this compound Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| GC | DB-1 or similar nonpolar capillary | Helium or Nitrogen | FID or NPD |
Computational Chemistry and Theoretical Studies
Computational chemistry provides a theoretical framework to understand and predict the properties and reactivity of this compound at a molecular level.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure of this compound. These calculations can determine optimized molecular geometry (bond lengths and angles), molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. northwestern.edu This information is invaluable for predicting the molecule's reactivity. For instance, the distribution of electron density can indicate which sites are most susceptible to nucleophilic or electrophilic attack.
Molecular modeling can be employed to investigate the mechanisms of reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the minimum energy pathways and locate the transition state structures. lsu.edu This allows for the determination of activation energies, which are crucial for understanding reaction kinetics. For example, modeling the nucleophilic substitution reaction that forms this compound can provide insights into the transition state and help optimize reaction conditions for improved yield.
Toxicological and Environmental Fate Research of 2 Chlorobenzyl Cyanide
Mechanisms of Toxicity Associated with Cyanide Compounds
The toxicity of 2-Chlorobenzyl cyanide is primarily attributed to its metabolic release of the cyanide ion (CN⁻). nih.govchemicalbook.com Cyanide is a potent and rapidly acting cytotoxin that disrupts cellular respiration. dtic.milresearchgate.net It readily permeates cell membranes and inhibits the body's ability to use oxygen, leading to histotoxic hypoxia. dtic.milwikipedia.orglitfl.com The central nervous system and cardiovascular system are particularly vulnerable to cyanide's effects. centerforhealthsecurity.org While the primary target of cyanide is the mitochondrial electron transport chain, its toxicity involves a cascade of cellular and biochemical events. dtic.milcenterforhealthsecurity.org
Cellular and Biochemical Mechanisms (e.g., Cytochrome Oxidase Inhibition, Reactive Oxygen Species, Calcium Homeostasis)
The fundamental mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase (Complex IV), a critical enzyme in the mitochondrial electron transport chain. wikipedia.orgcenterforhealthsecurity.org Cyanide binds to the ferric (Fe³⁺) ion in cytochrome oxidase, preventing the enzyme from transferring electrons to oxygen. wikipedia.orglitfl.com This blockage of the final step of aerobic respiration halts ATP production, leading to a rapid depletion of cellular energy and a shift to anaerobic glycolysis, which results in lactic acidosis. wikipedia.orgcenterforhealthsecurity.org
Beyond the direct inhibition of cellular respiration, cyanide toxicity is exacerbated by significant oxidative stress and dysregulation of cellular calcium. researchgate.net The disruption of the electron transport chain leads to the generation of reactive oxygen species (ROS). researchgate.net Concurrently, cyanide induces a rapid increase in cytosolic calcium (Ca²⁺) by mobilizing it from both intracellular stores, such as the endoplasmic reticulum, and extracellular sources. researchgate.netresearchgate.netnih.gov This calcium overload, combined with oxidative stress, further damages cellular components and contributes to cell death. researchgate.net
Table 1: Key Cellular and Biochemical Mechanisms of Cyanide Toxicity
| Mechanism | Description | Key Molecules/Processes Involved |
|---|---|---|
| Cytochrome Oxidase Inhibition | Cyanide binds to the Fe³⁺ in cytochrome c oxidase, halting the electron transport chain and aerobic respiration. wikipedia.orglitfl.com | Cytochrome c oxidase (Complex IV), ATP production, Lactic acid |
| Reactive Oxygen Species (ROS) Generation | Disruption of mitochondrial function leads to the formation of damaging ROS. researchgate.net | Mitochondria, Cyclooxygenase |
| Calcium Homeostasis Disruption | Cyanide causes an influx of Ca²⁺ into the cytosol from intracellular and extracellular sources, leading to calcium overload. researchgate.netnih.gov | Endoplasmic Reticulum, Inositol Triphosphate, NMDA receptors |
Neurotoxicity and Apoptosis Pathways
The brain is highly susceptible to cyanide poisoning due to its high metabolic demand. nih.gov Cyanide-induced neurotoxicity results from the cellular energy failure and the excitotoxic effects mediated by neurotransmitters. researchgate.netlitfl.com Cyanide can stimulate the release of N-methyl-D-aspartate (NMDA), an excitatory neurotransmitter, which contributes to neuronal damage. litfl.com The disruption of calcium homeostasis is a central event in cyanide's neurotoxic effects. researchgate.net
At the cellular level, cyanide can induce cell death through two primary pathways: apoptosis (programmed cell death) and necrosis, depending on the concentration. researchgate.netnih.gov
Apoptosis: At lower concentrations (100–300 µM), cyanide typically induces apoptosis. This process is initiated by the mobilization of calcium and the generation of ROS. researchgate.net These signals activate various apoptotic effectors, including caspases and members of the Bcl-2 family of proteins. researchgate.netbiosynth.com The Bcl-2 family, which includes both pro-apoptotic (e.g., BAX, BAK, PUMA) and anti-apoptotic (e.g., BCL-2, BCL-XL) members, regulates the integrity of the mitochondrial outer membrane. biosynth.comnih.govmdpi.com Cyanide can trigger the release of cytochrome c from the mitochondria, which then activates the caspase cascade, leading to the systematic dismantling of the cell. researchgate.netmdpi.com The BCL2 and adenovirus E1B 19-kDa-interacting protein 3 (BNIP3) has also been implicated in cyanide-induced apoptosis through its effects on calcium release from the endoplasmic reticulum. researchgate.netresearchgate.net
Necrosis: At higher concentrations (1–3 mM), cyanide leads to necrotic cell death. This is characterized by a severe inhibition of cytochrome oxidase, profound ATP depletion, and cellular bioenergetic collapse. researchgate.net The massive energy deficit prevents the cell from maintaining its membrane potential, causing it to swell and rupture, releasing its contents and triggering an inflammatory response. researchgate.net
Table 2: Key Pathways and Regulators in Cyanide-Induced Cell Death
| Pathway | Description | Key Molecules/Regulators |
|---|---|---|
| Apoptosis (Lower Cyanide Concentrations) | Programmed cell death initiated by calcium mobilization and ROS, leading to the activation of caspases. researchgate.net | Bcl-2 family (BAX, BAK, PUMA, BCL-2), BNIP3, Cytochrome c, Caspases |
| Necrosis (Higher Cyanide Concentrations) | Uncontrolled cell death resulting from severe energy depletion and loss of membrane integrity. researchgate.net | ATP, Poly(ADP-ribose) polymerase (PARP) |
| Neurotoxicity | Neuronal damage resulting from energy failure and excitotoxicity. researchgate.netlitfl.com | NMDA receptors, Calcium (Ca²⁺) |
Environmental Impact and Degradation Pathways
The release of cyanide-containing compounds like this compound into the environment is a significant concern due to their potential to contaminate soil and water and their toxicity to wildlife. guidechem.comnih.govresearchgate.net
Contamination of Soil and Water Sources
Cyanide compounds can enter soil and water systems through industrial discharges from activities such as electroplating, mining, and chemical synthesis. guidechem.comnih.gov Once in the environment, the fate of cyanide is influenced by factors like pH, temperature, and the presence of other chemicals. researchgate.netscielo.sa.cr In water, cyanide can exist as volatile hydrogen cyanide (HCN) or as cyanide ions (CN⁻), with its form being highly pH-dependent. researchgate.net Its solubility in water facilitates its dispersal, posing a threat to aquatic ecosystems. researchgate.net
In soil, cyanide ions can undergo several transformations. nih.gov They can be volatilized into the atmosphere, leached into groundwater, or form complexes with metals. nih.gov The formation of metal-cyanide complexes, such as iron ferrocyanide (Prussian blue), can affect their mobility and toxicity. nih.gov While some of these complexes have low toxicity, they can slowly release free cyanide back into the environment, particularly when exposed to light. nih.gov
Degradation Mechanisms in Environmental Matrices
Cyanide compounds in the environment can be degraded through both abiotic and biotic processes. Bioremediation, which utilizes microorganisms to break down pollutants, is considered a cost-effective and environmentally friendly approach for cyanide detoxification. researchgate.netnih.goviastate.edu
A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade cyanide. nih.goviastate.edu These microbes possess specific enzymatic systems that can metabolize cyanide, often using it as a source of nitrogen and carbon. nih.govnih.gov The primary biological degradation pathways include:
Hydrolytic Pathway: Cyanide hydratase converts cyanide into formamide. The formamide is then further metabolized to ammonia and carbon dioxide. scielo.sa.cr
Oxidative Pathway: Cyanide dioxygenase can directly transform cyanide into carbon dioxide and ammonia without forming intermediate products. scielo.sa.cr
Substitution/Transfer Pathway: This involves enzymes that convert cyanide into less toxic compounds. For example, malononitrile, a hydrolysis product of the related compound CS gas, is converted to thiocyanate via the formation of cyanide. nih.gov
Anaerobic degradation of cyanide is also possible, though it generally occurs at a slower rate than aerobic processes. nih.gov Some anaerobic processes have the potential to generate biogas, offering a possible economic benefit. nih.govnih.gov Phytoremediation, the use of plants to remove pollutants, has also shown promise for the remediation of cyanide-contaminated sites. nih.gov
Table 3: Environmental Degradation Pathways for Cyanide Compounds
| Pathway | Description | Key Enzymes/Processes |
|---|---|---|
| Aerobic Biodegradation | Microbial degradation in the presence of oxygen. iastate.edu | Cyanide hydratase, Cyanide dioxygenase |
| Anaerobic Biodegradation | Microbial degradation in the absence of oxygen. nih.gov | Methanogenesis |
| Phytoremediation | Use of plants to absorb and degrade cyanide. nih.gov | Plant metabolic processes |
| Abiotic Degradation | Chemical and physical processes like volatilization and photolysis. nih.gov | Volatilization, Photodissociation of metal complexes |
Emerging Research and Future Directions for 2 Chlorobenzyl Cyanide
Novel Catalytic Systems and Green Chemistry Approaches in Synthesis
Recent research in the synthesis of 2-chlorobenzyl cyanide and related compounds has emphasized the development of novel catalytic systems and the adoption of green chemistry principles to enhance efficiency and sustainability. A significant area of focus is the use of phase-transfer catalysis (PTC), which facilitates the reaction between immiscible reactants, thereby reducing the need for harsh organic solvents and improving reaction rates and yields.
Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, have been shown to be effective in the cyanation of benzyl (B1604629) halides. These catalysts work by transferring the cyanide anion from an aqueous or solid phase to an organic phase where the benzyl halide is present, thus enabling the nucleophilic substitution reaction to occur more readily. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.
In addition to PTC, other green chemistry approaches are being explored for the synthesis of benzyl cyanide derivatives. These include the use of microwave irradiation and ultrasound-assisted synthesis. Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times, often leading to higher yields and purities compared to conventional heating methods. nih.gov Similarly, ultrasound can enhance mass transfer and accelerate reactions in heterogeneous systems. The application of these technologies to the synthesis of this compound has the potential to offer more environmentally friendly and economically viable production methods.
Table 1: Comparison of Catalytic Systems in Benzyl Cyanide Synthesis
| Catalytic System | Key Features | Green Chemistry Advantages |
|---|---|---|
| Phase-Transfer Catalysis (PTC) | Utilizes catalysts like quaternary ammonium (B1175870) salts to facilitate reactions between different phases. | Reduces the need for organic solvents, allows for the use of water, and can increase reaction rates and yields. |
| Microwave-Assisted Synthesis | Employs microwave energy to rapidly heat the reaction mixture. | Significantly reduces reaction times, often improves yields, and can lead to cleaner reactions with fewer byproducts. nih.gov |
| Ultrasound-Assisted Synthesis | Uses high-frequency sound waves to promote chemical reactions. | Enhances mass transfer, accelerates reaction rates, and can be used in heterogeneous systems. |
Exploration of New Applications in Advanced Materials and Niche Chemical Sectors
While this compound is well-established as a key intermediate in the pharmaceutical and agrochemical industries, researchers are actively exploring its potential in the synthesis of advanced materials and for applications in niche chemical sectors. Its reactive nitrile and benzyl groups make it a versatile building block for a variety of complex molecules.
In the realm of materials science, benzyl cyanide derivatives are being investigated for their potential use in the synthesis of functional dyes and pigments. The chromophoric properties of molecules derived from benzyl cyanides can be tuned by introducing various substituents, leading to materials with specific light-absorbing and emitting properties. These could find applications in areas such as organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells.
Furthermore, the versatility of this compound extends to its use as a precursor for fluorescent whitening agents. These compounds are added to polymers and textiles to improve their brightness and whiteness. The development of novel fluorescent whiteners derived from this compound could offer enhanced performance and stability.
The potential for incorporating this compound derivatives into conductive polymers is another area of interest. Conducting polymers are a class of organic materials that can conduct electricity and have applications in electronics, sensors, and energy storage. The introduction of the this compound moiety could be a strategy to modify the electronic properties and processability of these polymers.
In-depth Mechanistic Investigations of Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and developing new chemical transformations. Current research employs a combination of experimental and computational methods to elucidate the intricate details of these reactions.
The nucleophilic substitution reaction, where the chloride on the benzyl group is displaced by a nucleophile, is a fundamental transformation of this compound. Mechanistic studies focus on understanding the factors that influence the reaction rate and selectivity, such as the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, the use of polar aprotic solvents can enhance the nucleophilicity of the cyanide ion, thereby accelerating the reaction.
Computational methods, particularly Density Functional Theory (DFT), are increasingly being used to model reaction pathways and transition states. These theoretical studies provide valuable insights into the energetics of the reaction and can help in predicting the most favorable reaction conditions. For example, DFT calculations can be used to model the hydrolysis of the nitrile group to a carboxylic acid, a common side reaction, and identify conditions that minimize this undesired pathway.
Mechanistic investigations are also being conducted on more complex reactions where this compound serves as a precursor. For instance, in apoptosis studies, derivatives of this compound have been shown to induce mitochondrial dysfunction and modulate caspase-3 activity. Understanding the underlying molecular mechanisms of these biological activities is essential for the development of new therapeutic agents.
Development of Sensors and Detection Methods for this compound
The development of sensitive and selective methods for the detection of this compound and related compounds is important for environmental monitoring, industrial process control, and safety. While standard analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used for its identification and quantification, there is a growing interest in the development of rapid and portable sensors.
A significant portion of the research in this area has focused on the development of sensors for the cyanide anion (CN⁻), a key component of this compound. A variety of fluorescent and colorimetric probes have been designed that exhibit a change in their optical properties upon binding to cyanide. nih.govrsc.org These probes often utilize a reaction-based mechanism where the cyanide ion reacts with the probe to generate a new species with different photophysical properties. For example, some probes are based on the nucleophilic addition of cyanide to an electrophilic center in the probe molecule. nih.gov
Electrochemical sensors also represent a promising approach for cyanide detection. These sensors can offer high sensitivity and the potential for miniaturization. Various electrode materials and detection strategies have been explored for the amperometric and potentiometric detection of cyanide.
While many of these sensors are designed for the detection of free cyanide ions, the development of sensors that can directly detect the intact this compound molecule remains a challenge and an active area of research. Such sensors would need to incorporate a recognition element that can selectively bind to the entire molecule.
Table 2: Overview of Cyanide Detection Methods Potentially Applicable to this compound
| Detection Method | Principle | Advantages | Challenges for this compound |
|---|---|---|---|
| Fluorescent Probes | Change in fluorescence intensity or wavelength upon interaction with cyanide. nih.govrsc.org | High sensitivity, potential for bioimaging. | Most probes are designed for CN⁻, not the intact molecule. |
| Colorimetric Sensors | Visible color change upon reaction with cyanide. nih.gov | Simple, naked-eye detection. | Specificity for the entire molecule needs to be developed. |
| Electrochemical Sensors | Measurement of current or potential changes resulting from an electrochemical reaction with cyanide. | High sensitivity, potential for miniaturization and real-time monitoring. | Development of selective recognition elements for this compound is required. |
| Gas Chromatography (GC) | Separation of the compound based on its volatility and interaction with a stationary phase. | High resolution and sensitivity. | Requires laboratory instrumentation, not suitable for rapid in-field detection. |
| HPLC | Separation based on the compound's partitioning between a mobile and stationary phase. | Versatile for a wide range of compounds. | Requires laboratory instrumentation. |
Studies on Structure-Activity Relationships of this compound Derivatives in Biological Systems
The biological activity of derivatives of this compound is a significant area of research, particularly in the fields of medicine and agriculture. Understanding the relationship between the chemical structure of these derivatives and their biological activity (Structure-Activity Relationship, SAR) is crucial for the design of new and more effective pharmaceuticals and pesticides.
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These studies can help to identify the key structural features that are important for a particular biological effect and can be used to predict the activity of new, unsynthesized compounds. youtube.com For example, QSAR models can be developed to predict the toxicity of benzyl cyanide derivatives based on molecular descriptors such as lipophilicity and electronic properties.
In the context of pharmaceuticals, this compound is a precursor to a variety of drugs. The specific arrangement of atoms and functional groups in these drug molecules determines their interaction with biological targets, such as enzymes and receptors. SAR studies play a vital role in optimizing the potency and selectivity of these drugs while minimizing side effects.
Similarly, in the agrochemical sector, the development of new pesticides derived from this compound relies on understanding how structural modifications affect their insecticidal or fungicidal activity. SAR studies can guide the synthesis of new derivatives with improved efficacy and a more favorable environmental profile.
Market Trends and Research Opportunities for this compound
The global market for this compound is experiencing steady growth, driven by its increasing demand as a key intermediate in the pharmaceutical and agrochemical industries. nih.gov Market analyses project a continued expansion of the market, with a compound annual growth rate (CAGR) of 4.7% anticipated from 2024 to 2032. nih.gov The market valuation was estimated at US 63 million by 2032. nih.gov
This positive market outlook creates significant research and development opportunities. The growing demand for high-purity intermediates for the synthesis of active pharmaceutical ingredients (APIs) is a major driver. nih.gov This necessitates research into more efficient and cost-effective manufacturing processes for this compound that can meet stringent quality standards.
The expanding agrochemical sector also presents opportunities for the development of new pesticides derived from this compound. nih.gov Research in this area could focus on creating more potent and environmentally benign crop protection agents.
Furthermore, the exploration of new applications for this compound in advanced materials and other niche chemical sectors opens up new avenues for research and commercialization. The development of novel functional materials derived from this versatile building block could lead to the creation of high-value products.
Table 3: Chemical Compounds Mentioned
| Compound Name | CAS Number |
|---|---|
| This compound | 2856-63-5 |
Conclusion and Research Outlook
Summary of Key Research Advancements on 2-Chlorobenzyl Cyanide
Research into this compound, also known as (2-Chlorophenyl)acetonitrile, has solidified its role as a critical intermediate in various fields of chemical synthesis. A primary and significant advancement has been its application in the pharmaceutical industry as a key building block for synthesizing active pharmaceutical ingredients (APIs). Notably, it is a precursor in the production of the antiplatelet agent clopidogrel (B1663587) and the antiemetic granisetron (B54018). Its utility also extends to the synthesis of non-peptide CCR1 receptor antagonists, highlighting its versatility in medicinal chemistry.
In the agrochemical sector, research has demonstrated the importance of this compound as a starting material for a new generation of pesticides, including fungicides and insecticides. Studies have specifically explored the creation of novel benzyl (B1604629) cyanide derivatives for use as effective agricultural and horticultural fungicides, showcasing advancements in crop protection technologies.
Furthermore, progress in organic synthesis methodologies has underscored the compound's value. Its ability to undergo nucleophilic substitution reactions makes it a reliable reagent for forming new carbon-carbon bonds, a fundamental process for constructing more complex molecules. The development of optimized reaction conditions, including the use of phase-transfer catalysts and polar aprotic solvents, has improved the efficiency of synthesis pathways involving this compound. These advancements collectively confirm this compound's significance as a versatile and valuable compound in both academic and industrial chemical research.
Identification of Remaining Research Gaps
Despite its established applications, several research gaps persist in the comprehensive understanding and utilization of this compound. A significant gap exists in the exploration of its full potential in materials science. While its use in synthesizing dyes and polymers is mentioned, dedicated research into creating novel materials with specific functional properties derived from this precursor is limited.
Another area requiring further investigation is the development of greener and more sustainable synthesis routes. While current production methods are established, research into alternative, more environmentally benign catalysts and solvent systems could reduce the ecological footprint of its industrial production. The current focus remains largely on traditional synthesis, leaving opportunities for innovation in sustainable chemistry unexplored.
There is also a need for more in-depth mechanistic studies into its various reactions. While its role as a synthetic intermediate is practical and well-documented, a deeper understanding of the reaction kinetics and intermediates in its various transformations could lead to further optimization and new applications. Additionally, while its toxicological profile is acknowledged, discrepancies in reported data suggest a need for more standardized and comprehensive studies to fully characterize its environmental and biological impact. Finally, the exploration of novel derivatives for applications beyond the current scope of pharmaceuticals and agrochemicals remains an underexplored frontier.
Prognosis for Future Academic and Industrial Research Endeavors
The future of research on this compound appears poised for expansion in several key directions. In academia, a significant focus is expected to be on sustainable chemistry. Future endeavors will likely involve the design of catalytic systems that are more efficient and environmentally friendly for its synthesis and subsequent transformations. Academic research is also projected to delve deeper into novel applications, particularly in materials science, exploring its potential as a precursor for functional polymers, organic electronics, or specialty dyes.
From an industrial perspective, research will likely concentrate on process optimization and the development of high-purity grades to meet increasingly stringent regulatory standards, especially within the pharmaceutical sector. The global market for this compound is projected to grow, driven by sustained demand in the pharmaceutical and agrochemical industries. This economic outlook will fuel industrial R&D aimed at enhancing production efficiency and cost-effectiveness. Contract manufacturing organizations (CMOs) specializing in API production are expected to be a growing customer segment, driving demand for reliable and high-quality sources of the compound. Furthermore, as new therapeutic agents and crop protection chemicals are developed, industrial research will continue to explore this compound and its derivatives as key starting materials, ensuring its continued relevance in applied chemical synthesis.
Q & A
Basic: What are the standard methods for synthesizing 2-Chlorobenzyl cyanide in laboratory settings?
Methodological Answer:
this compound (CAS 2856-63-5) is typically synthesized via nucleophilic substitution, where a chlorobenzyl halide reacts with a cyanide source (e.g., KCN or NaCN) under controlled conditions. Key steps include:
- Reagent Preparation : Use anhydrous solvents (e.g., DMF or acetone) to minimize hydrolysis .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Purification : Distillation (boiling point: 240–242°C) or recrystallization (melting point: 24°C) to isolate the product .
- Characterization : Validate purity via GC (e.g., DB-1 column, 10°C/min ramp to 250°C) and H-NMR (CDCl solvent, δ 4.3–4.5 ppm for –CHCN) .
Advanced: How can reaction conditions be optimized to improve yield in cyanide substitution reactions?
Methodological Answer:
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyanide nucleophilicity but require strict moisture control .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
- Real-Time Monitoring : TLC or inline GC-MS tracks intermediate formation and adjusts reaction time dynamically .
- Byproduct Mitigation : Lower temperatures (40–50°C) reduce hydrolysis of the nitrile group to carboxylic acids .
Basic: What analytical techniques are critical for confirming the identity and purity of this compound?
Methodological Answer:
- GC Analysis : Use a DB-1 column (30 m × 0.25 mm) with FID detection; retention time ~12.5 min under 10°C/min gradient .
- NMR Spectroscopy : H-NMR in CDCl shows characteristic peaks: aromatic protons (δ 7.2–7.5 ppm), –CHCN (δ 3.9–4.1 ppm) .
- Elemental Analysis : Verify %C, %H, %N (theoretical: C 63.39%, H 3.99%, N 9.24%) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity >97% .
Advanced: How can researchers resolve discrepancies in toxicity data across studies?
Methodological Answer:
Contradictions in acute toxicity (e.g., oral LD variability) may arise from:
- Purity Variance : Impurities like unreacted halides or cyanide salts skew results. Use HPLC to confirm purity ≥98% before assays .
- Model Systems : Compare in vitro (e.g., Annexin apoptosis kits) and in vivo data, noting species-specific metabolic differences .
- Dose Calibration : Validate concentrations via LC-MS in biological matrices to account for degradation .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at room temperature in airtight containers; refrigeration may induce crystallization .
- Light Sensitivity : Protect from UV exposure using amber glassware to prevent photodegradation .
- Moisture Control : Add molecular sieves to avoid hydrolysis to 2-chlorophenylacetic acid .
Advanced: What mechanistic insights exist for this compound in apoptosis studies?
Methodological Answer:
In tumor suppression models, the compound:
- Induces Mitochondrial Dysfunction : Targets voltage-dependent anion channels (VDACs), measured via JC-1 dye fluorescence shift .
- Modulates Caspase-3 Activity : Quantify cleavage of fluorogenic substrates (e.g., Ac-DEVD-AMC) in lysates .
- Synergy with Chemotherapeutics : Test combinatorial effects using Chou-Talalay synergy indices in MCF-7 or HeLa cells .
Basic: How is this compound handled safely in laboratory environments?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for weighing .
- Spill Management : Neutralize with 10% NaOH and adsorb with vermiculite .
- Waste Disposal : Incinerate in certified facilities with >99% destruction efficiency .
Advanced: How can computational methods predict reactivity or degradation pathways?
Methodological Answer:
- DFT Calculations : Model reaction pathways (e.g., hydrolysis) using Gaussian09 at B3LYP/6-31G* level to identify transition states .
- QSAR Models : Predict ecotoxicity (e.g., LC in fish) via molecular descriptors like LogP (experimental: 2.41) .
- MD Simulations : Analyze interactions with cytochrome P450 enzymes to forecast metabolic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
